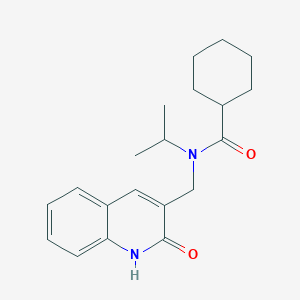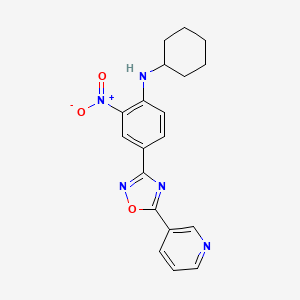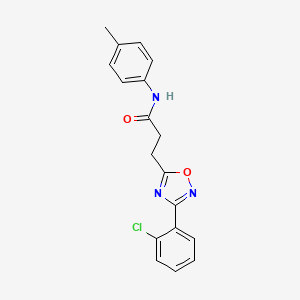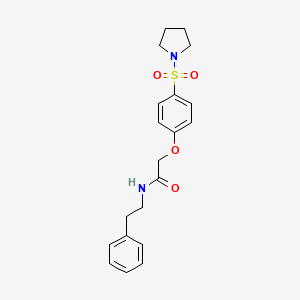
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPSA is a synthetic compound that is used in the study of various biological processes, including inflammation and cancer.
作用機序
The mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in inflammation and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have antioxidant properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a high degree of specificity for its target proteins, making it a useful tool for studying specific signaling pathways. However, one limitation of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential toxicity. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide analogs with improved specificity and reduced toxicity. Another area of interest is the study of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential applications in the treatment of various diseases.
合成法
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2-bromoethyl phenyl ether. The resulting product is then reacted with chloroacetic acid to form the final product, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学的研究の応用
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used in a variety of scientific research applications, including the study of inflammation and cancer. Inflammation is a complex biological process that is involved in a wide range of diseases, including arthritis, asthma, and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for these diseases.
In addition to its anti-inflammatory properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
N-(2-phenylethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(21-13-12-17-6-2-1-3-7-17)16-26-18-8-10-19(11-9-18)27(24,25)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFNBBNXMQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

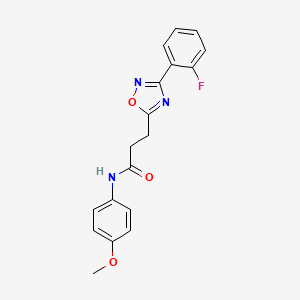
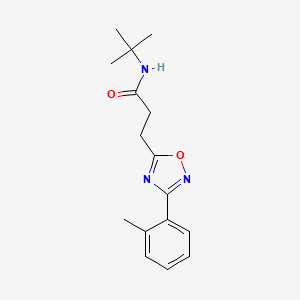
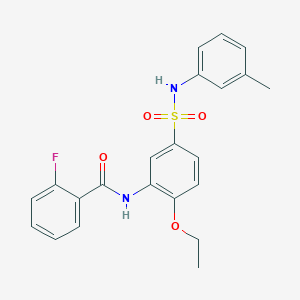

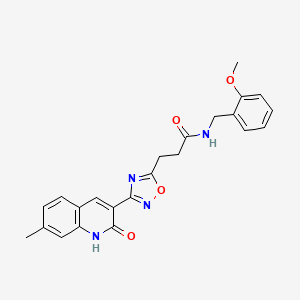
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
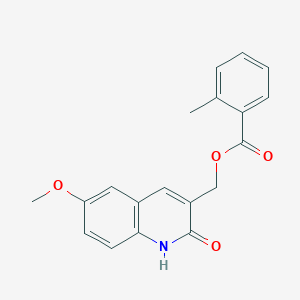
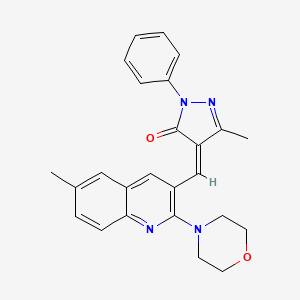
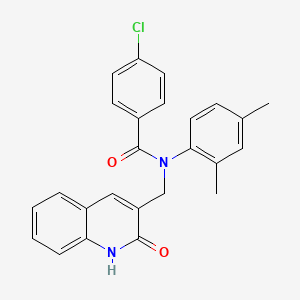
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
